molecular formula C12H12ClNO3 B13708815 Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate

Cat. No.: B13708815
M. Wt: 253.68 g/mol
InChI Key: YWGNUXMRPDFEBQ-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate is a synthetic benzoate ester featuring a chlorine atom at the 2-position and a 2-oxo-pyrrolidinyl group at the 4-position of the aromatic ring, with a methyl ester at the carboxyl group.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

methyl 2-chloro-4-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C12H12ClNO3/c1-17-12(16)9-5-4-8(7-10(9)13)14-6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3

InChI Key

YWGNUXMRPDFEBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCC2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with pyrrolidine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like sodium hydroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Hydrogen peroxide, acetic acid as a solvent

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of N-oxides

Scientific Research Applications

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The chloro group may enhance the compound’s binding affinity to its target, while the ester group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Methyl 2-chlorobenzoate Cl (2) C₈H₇ClO₂ 170.59 High lipophilicity; commercial availability
Methyl 4-(2-oxo-pyrrolidinyl)benzoate* 2-oxo-pyrrolidinyl (4) C₁₂H₁₃NO₃ 219.24 Hypothetical; lactam enhances hydrogen bonding
Methyl 2,4-dichlorobenzoate Cl (2,4) C₈H₆Cl₂O₂ 205.04 Increased halogenation; higher reactivity
Methyl 2,4-dihydroxy-6-methyl benzoate OH (2,4), CH₃ (6) C₉H₁₀O₄ 182.17 Polar hydroxyl groups; α-glucosidase inhibition

*Hypothetical compound for comparison.

Key Observations :

  • Electron-Withdrawing Effects : The chlorine at position 2 in the target compound stabilizes the aromatic ring via electron withdrawal, contrasting with methyl or methoxy groups in analogs like methyl 2-methoxybenzoate .
  • Lipophilicity : Chlorine and pyrrolidinyl groups increase logP (estimated ~2.5) compared to hydroxylated analogs (e.g., logP ~1.2 for methyl 2,4-dihydroxybenzoate) .
Enzyme Inhibition Potential
  • Hydroxylated Benzoates: Methyl 2,4-dihydroxy-6-methyl benzoate (, Compound 5) exhibits α-glucosidase inhibitory activity due to hydrogen-bonding hydroxyl groups .
  • Chlorinated Analogs : Methyl 2-chlorobenzoate () lacks significant bioactivity data but is widely used as a synthetic intermediate. Halogenation often enhances metabolic stability in drug design.

Physicochemical Properties

Property Target Compound Methyl 2-chlorobenzoate Methyl 2,4-dihydroxy-6-methyl benzoate
Solubility in Water Low (estimated <1 mg/mL) Very low Moderate (~10 mg/mL)
Melting Point ~90–100°C (estimated) 34–36°C 120–122°C
Reactivity Electrophilic aromatic substitution Similar Oxidative susceptibility of hydroxyl groups

Biological Activity

Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and a comprehensive data table summarizing its properties and effects.

  • Molecular Formula : C₁₃H₁₀ClNO₃
  • Molecular Weight : 263.68 g/mol
  • CAS Number : 1261905-76-3

Structure

The compound features a benzoate moiety with a chloro substituent and a pyrrolidinyl group, which is pivotal for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways. Its structure suggests potential interactions with biological targets involved in metabolic processes.

Inhibition of Enzymatic Activity

A significant study explored the compound's ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme linked to various pathological conditions. The screening revealed that compounds with similar structures could modulate LPLA2 activity, potentially leading to therapeutic applications in diseases characterized by phospholipidosis .

Antiviral Properties

Another area of investigation has been the compound's antiviral effects. Preliminary data suggest that derivatives of this compound might inhibit viral replication mechanisms, particularly in coronaviruses. Such findings align with ongoing research into small molecules that target viral proteases .

Cytotoxicity and Cellular Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further exploration as an anticancer agent .

Study 1: Inhibition of LPLA2

In a controlled laboratory setting, MDCK cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of LPLA2 activity, suggesting its potential role in managing conditions associated with lysosomal dysfunction .

Study 2: Antiviral Screening

A series of antiviral assays conducted against SARS-CoV-2 indicated that compounds structurally related to this compound exhibited significant inhibitory effects on viral replication. The most potent derivatives showed IC50 values in the nanomolar range, highlighting their potential as therapeutic agents .

Data Table

PropertyValue
Molecular Weight263.68 g/mol
CAS Number1261905-76-3
Biological ActivityEnzyme inhibition
Antiviral ActivityYes
CytotoxicityYes
Target EnzymeLPLA2
IC50 (Antiviral)< 1 nM (varies by derivative)

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